

Protocol for Immobilized Metal Affinity Chromatography (IMAC) with Iminodiacetate (IDA) Resin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iminoacetate*

Cat. No.: *B1260909*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a widely used liquid chromatography technique for the purification of proteins and peptides, particularly those with an affinity for metal ions.^{[1][2]} This method is especially effective for purifying recombinant proteins engineered with a polyhistidine tag (His-tag).^{[3][4]} The principle of IMAC is based on the interaction between specific amino acid side chains, primarily histidine, and transition metal ions chelated to a solid support matrix.^{[1][3][5]} Iminodiacetic acid (IDA) is a common chelating ligand used in IMAC, which immobilizes divalent metal ions such as Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺.^{[6][7][8]} The choice of metal ion can influence the binding affinity and selectivity for the target protein.^[9] This document provides a detailed protocol for performing IMAC using an iminodiacetate-based resin.

Principle of IDA-IMAC

The IDA ligand is coupled to a chromatography matrix, such as agarose or sepharose.^[1] This ligand chelates a metal ion, which then becomes available to bind to proteins with exposed histidine, cysteine, or tryptophan residues.^[2] His-tagged proteins, with their multiple histidine residues, exhibit a strong affinity for the immobilized metal ions.^[5] The purification process involves four main stages: resin charging with a metal ion, sample loading, washing to remove

non-specifically bound proteins, and elution of the target protein. Elution is typically achieved by reducing the pH or by competitive displacement with a molecule like imidazole.[\[1\]](#)[\[10\]](#)

Data Presentation: Buffer and Reagent Compositions

The following tables summarize the recommended compositions for buffers and reagents used in IDA-IMAC under native and denaturing conditions.

Table 1: Buffer Compositions for Native IMAC

Buffer Type	Component	Concentration	pH	Notes
Binding/Equilibration Buffer	Sodium Phosphate	20-50 mM	7.4-8.0	High salt concentration (300-500 mM NaCl) is often used to minimize non-specific protein interactions. [11]
Sodium Chloride (NaCl)		300-500 mM		A low concentration of imidazole (10-40 mM) can be included to reduce the binding of contaminating host proteins. [9]
Imidazole		10-40 mM		
Wash Buffer	Sodium Phosphate	20-50 mM	7.4-8.0	The imidazole concentration in the wash buffer is often slightly higher than in the binding buffer (e.g., 20-50 mM) to remove weakly bound contaminants. [11]
Sodium Chloride (NaCl)		300-500 mM		

Imidazole	20-50 mM			
Elution Buffer	Sodium Phosphate	20-50 mM	7.4-8.0	<p>A high concentration of imidazole (250-500 mM) is used to compete with the His-tag for binding to the metal ion, thus eluting the target protein.[1]</p> <p>Alternatively, a decreasing pH gradient (e.g., pH 7.0 to 4.0) can be used for elution.[1]</p>
Sodium Chloride (NaCl)		300-500 mM		
Imidazole		250-500 mM		

Table 2: Buffer Compositions for Denaturing IMAC

Buffer Type	Component	Concentration	pH	Notes
Binding/Equilibration Buffer	Sodium Phosphate	100 mM	8.0	Denaturing agents like 8 M urea or 6 M guanidine hydrochloride are used to solubilize proteins from inclusion bodies. [12] [13]
Tris-HCl	10 mM			
Urea or Guanidine-HCl	8 M or 6 M			
Wash Buffer	Sodium Phosphate	100 mM	6.3	The pH is typically lowered in the wash buffer to help remove contaminants.
Tris-HCl	10 mM			
Urea or Guanidine-HCl	8 M or 6 M			
Elution Buffer	Sodium Phosphate	100 mM	5.9 or 4.5	Elution under denaturing conditions is often achieved by a stepwise reduction in pH.
Tris-HCl	10 mM			
Urea or Guanidine-HCl	8 M or 6 M			

Table 3: Resin Charging, Regeneration, and Cleaning Solutions

Solution Type	Component	Concentration	Purpose
Metal Charging Solution	Metal Sulfate (e.g., NiSO ₄) or Metal Chloride (e.g., NiCl ₂)	50-100 mM	To charge the IDA resin with the desired metal ion.
Stripping Solution	Sodium Phosphate	20 mM	To remove metal ions from the resin before cleaning or long-term storage. [1] [6]
Sodium Chloride (NaCl)	0.5 M		
EDTA	50 mM		
Cleaning-in-Place (CIP) Solution 1 (for precipitated proteins)	Sodium Hydroxide (NaOH)	1 M	To remove precipitated proteins. [1]
Cleaning-in-Place (CIP) Solution 2 (for hydrophobic proteins)	Ethanol or Isopropanol	30-70%	To remove lipids and strongly hydrophobic proteins. [1]
Storage Solution	Ethanol	20%	For long-term storage of the resin. [1]

Experimental Protocol

This protocol outlines the general steps for purifying a His-tagged protein using IDA-IMAC. Optimization may be required for specific proteins.

Resin Preparation and Charging

- Resin Slurry Preparation: If the resin is supplied as a powder or concentrate, prepare a slurry according to the manufacturer's instructions, typically in distilled water or a suitable buffer.
- Column Packing: Pack the column with the resin slurry.

- Washing: Wash the packed column with 5-10 column volumes (CV) of distilled water.
- Metal Ion Charging:
 - Load the column with a solution of the desired metal salt (e.g., 0.1 M NiSO₄). The volume of the metal solution required depends on the metal ion; for example, a volume equivalent to half the column volume is often sufficient for Ni²⁺.[\[1\]](#)
 - Wash the column with 5-10 CV of distilled water to remove excess unbound metal ions.

Column Equilibration

- Equilibrate the column with 5-10 CV of Binding/Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.

Sample Preparation and Loading

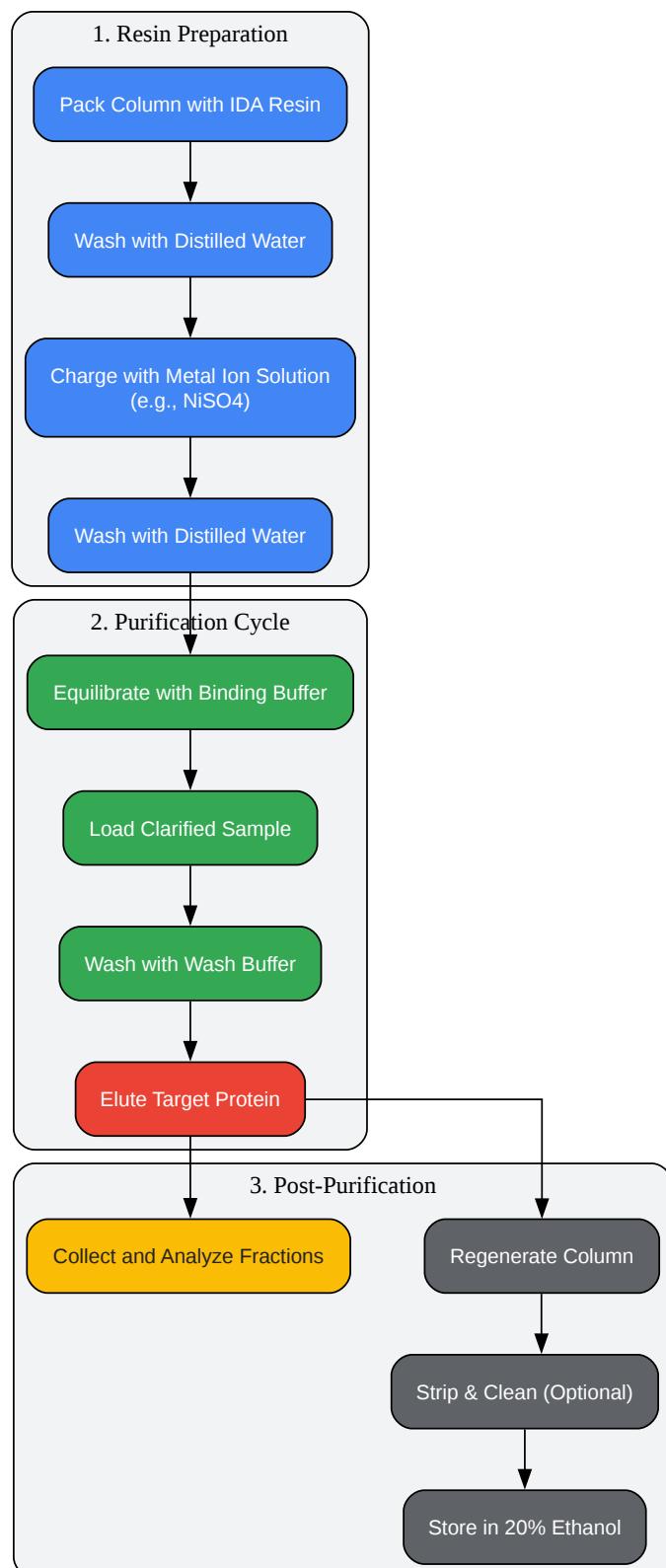
- Cell Lysis: Resuspend the cell pellet in Lysis Buffer. For native purification, this is often the Binding Buffer with added protease inhibitors. For denaturing conditions, use a buffer containing urea or guanidine-HCl.[\[12\]](#)
- Clarification: Centrifuge the lysate to pellet cell debris. Filter the supernatant through a 0.45 µm filter to prevent clogging of the column.
- Buffer Adjustment: Adjust the pH and ionic strength of the clarified lysate to match the Binding/Equilibration Buffer. Add imidazole to the recommended concentration if necessary.
- Sample Loading: Apply the prepared sample to the equilibrated column. The flow rate during loading may need to be optimized.[\[2\]](#)

Washing

- Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound contaminating proteins. Monitor the absorbance at 280 nm until it returns to baseline.

Elution

Elution can be performed using a step or linear gradient.


- Imidazole Gradient Elution:
 - Apply a linear gradient of imidazole from the concentration in the Wash Buffer to the concentration in the Elution Buffer (e.g., 20 mM to 500 mM imidazole) over 10-20 CV.
 - Alternatively, use a step gradient with increasing concentrations of imidazole.
- pH Elution:
 - Apply a decreasing pH gradient (e.g., from pH 7.4 to 4.0) using an appropriate buffer system.
- Collect Fractions: Collect fractions throughout the elution process and analyze them for the presence of the target protein using methods like SDS-PAGE and UV absorbance.

Resin Regeneration and Storage

- Regeneration: After elution, wash the column with 5-10 CV of Binding/Equilibration Buffer to prepare it for the next run.
- Stripping and Cleaning (if necessary):
 - To remove strongly bound proteins or for long-term storage, strip the metal ions by washing with Stripping Solution.[1]
 - If the resin is fouled with precipitated or hydrophobic proteins, perform a cleaning-in-place (CIP) procedure using appropriate CIP solutions.[1]
- Storage: For long-term storage, wash the stripped resin with 5-10 CV of 20% ethanol and store at 4-8°C.[1] The column must be recharged with metal ions before the next use.

Visualization of the IMAC Workflow

The following diagram illustrates the key steps in the Immobilized Metal Affinity Chromatography (IMAC) protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for IMAC with IDA Resin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 2. analab.com.tw [analab.com.tw]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-works.com [bio-works.com]
- 10. bioclone.net [bioclone.net]
- 11. neb.com [neb.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Protocol for Immobilized Metal Affinity Chromatography (IMAC) with Iminodiacetate (IDA) Resin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1260909#protocol-for-immobilized-metal-affinity-chromatography-imac-with-iminoacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com